REACTION_CXSMILES
|
[CH2:1]([C:11]1[CH:16]=[CH:15][C:14]([N:17]=C=O)=[CH:13][CH:12]=1)[C:2]1[CH:7]=[CH:6][C:5]([N:8]=C=O)=[CH:4][CH:3]=1.C=O.NC1C=CC=CC=1>>[NH2:8][C:5]1[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1.[CH2:1]([C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1)[C:11]1[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C=C1)N=C=O)C1=CC=C(C=C1)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yield
|
Type
|
CUSTOM
|
Details
|
to yield an anil condensate
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=C(N)C=C1)C1=CC=C(N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([C:11]1[CH:16]=[CH:15][C:14]([N:17]=C=O)=[CH:13][CH:12]=1)[C:2]1[CH:7]=[CH:6][C:5]([N:8]=C=O)=[CH:4][CH:3]=1.C=O.NC1C=CC=CC=1>>[NH2:8][C:5]1[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1.[CH2:1]([C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1)[C:11]1[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C=C1)N=C=O)C1=CC=C(C=C1)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yield
|
Type
|
CUSTOM
|
Details
|
to yield an anil condensate
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=C(N)C=C1)C1=CC=C(N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |